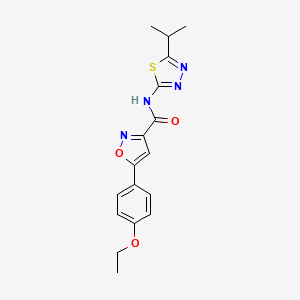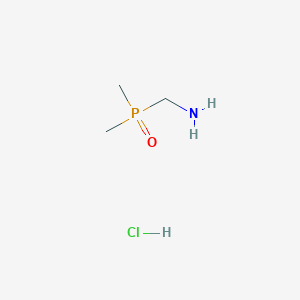
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound belonging to the dihydropyridine family. Compounds in this group are widely studied for their potential biological activities and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A standard method begins with the preparation of a dihydropyridine core through Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, β-ketoester, and ammonia. Following this, the 4-oxo and 1-methyl substitutions are introduced through selective alkylation and oxidation steps.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using automated reactors to maintain precise temperature control and reaction times. Catalysts such as Lewis acids may be used to enhance reaction rates and yields. Post-reaction, the compound is typically purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various types of reactions:
Oxidation: Converting the 1,4-dihydropyridine to a fully aromatic pyridine ring.
Reduction: Hydride donors can reduce the 4-oxo group.
Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Reactions typically use reagents such as:
Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride.
Substitution reactions utilize halogens or sulfonates under acidic or basic conditions.
Major Products
Oxidation: Leads to the formation of a pyridine derivative.
Reduction: Produces a reduced form with hydroxyl groups.
Substitution: Generates various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is employed as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it is investigated for its potential as a calcium channel blocker, which can influence muscle contraction and neurotransmitter release.
Medicine
Medicinally, derivatives of dihydropyridine compounds are studied for their antihypertensive and anti-inflammatory properties.
Industry
In industry, the compound finds use in the development of new materials and chemical sensors due to its unique electronic properties.
Mecanismo De Acción
The compound's mechanism of action involves interaction with calcium channels, where it binds to specific sites within the channel protein, altering its conformation and inhibiting calcium ion flux. This modulation affects cellular activities such as contraction, secretion, and gene expression.
Comparación Con Compuestos Similares
When compared to other dihydropyridine derivatives:
Nifedipine: A well-known calcium channel blocker, used in treating hypertension. Our compound may offer different specificity and binding affinities.
Amlodipine: Similar in structure but with different pharmacokinetic properties, offering longer half-life and better oral absorption.
Nitrendipine: Used in vasodilation, with similar but slightly varied mechanisms and effects.
The uniqueness of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its specific substitutions, which can offer unique pharmacological profiles and binding characteristics, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-8-10-17(11-9-16)13-23-22(26)19-12-20(25)21(14-24(19)2)27-15-18-6-4-3-5-7-18/h3-12,14H,13,15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJZXGNEGCVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)






![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
